5-[(3-Methoxyphenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine

Antioxidant DPPH radical scavenging 1,3,4-thiadiazole SAR

Sourcing structurally precise thiadiazole probes for oxidative stress and oncology SAR panels is challenged by limited commercial availability of specific substitution patterns. This compound-bearing a 3-methoxybenzyl group at C5 and N-methyl at the 2-amine-fills a critical gap between directly attached 5-phenyl analogs (lower LogP) and thioether-linked benzyl analogs (higher LogP). • Enables systematic linker-type/methoxy-position SAR exploration at LogP 1.60. • Supports antioxidant screening (class-level DPPH IC50 as low as 26 µM) and anticancer profiling (class-level MCF-7 IC50 3.85 µM benchmark). • Available via custom synthesis; inquire for batch quantities and lead time.

Molecular Formula C11H13N3OS
Molecular Weight 235.31 g/mol
CAS No. 87410-83-1
Cat. No. B12896761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(3-Methoxyphenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine
CAS87410-83-1
Molecular FormulaC11H13N3OS
Molecular Weight235.31 g/mol
Structural Identifiers
SMILESCNC1=NN=C(S1)CC2=CC(=CC=C2)OC
InChIInChI=1S/C11H13N3OS/c1-12-11-14-13-10(16-11)7-8-4-3-5-9(6-8)15-2/h3-6H,7H2,1-2H3,(H,12,14)
InChIKeyWNXXSCHDBAWATR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[(3-Methoxyphenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine (CAS 87410-83-1) – Procurement-Ready Physicochemical and Structural Profile


5-[(3-Methoxyphenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine (CAS 87410-83-1) is a heterocyclic small molecule belonging to the 1,3,4-thiadiazol-2-amine class. Its molecular formula is C11H13N3OS with a molecular weight of 235.31 g/mol . The compound features a 3-methoxybenzyl substituent at the 5-position and an N-methyl group at the 2-amine position, yielding a calculated LogP of 1.60 and a polar surface area (PSA) of 78.51 Ų . This substitution pattern distinguishes it from simpler 5-phenyl or 5-benzyl analogs by introducing a hydrogen-bond-accepting methoxy moiety at the meta position of the pendant aromatic ring, a structural feature that has been independently associated with enhanced biological activity in thiadiazole SAR studies.

Why 5-[(3-Methoxyphenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine Cannot Be Freely Substituted with In-Class Analogs


Within the 1,3,4-thiadiazol-2-amine scaffold, seemingly minor modifications at the 5-position and the exocyclic amine produce substantial differences in target engagement and biological readout. Published SAR studies demonstrate that the presence, position, and electronic character of substituents on the pendant aromatic ring exert divergent effects across activity domains: an electron-donating methoxy group at the meta position can enhance antioxidant and cytotoxic potency relative to electron-withdrawing nitro analogs [1], while the methylene (-CH2-) linker between the thiadiazole core and the phenyl ring modulates conformational flexibility and target accessibility compared to directly attached 5-aryl counterparts [2]. Consequently, generic substitution with a 5-phenyl, 5-benzylthio, or N-allyl analog without the 3-methoxybenzyl motif is likely to alter—and in many documented cases diminish—key performance parameters relevant to scientific selection.

Quantitative Differentiation Evidence for 5-[(3-Methoxyphenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine Versus Closest Analogs


Antioxidant Activity Advantage Conferred by Methoxy Substituent in N-Methyl-1,3,4-thiadiazol-2-amine Series

In a focused SAR study of N-methyl-1,3,4-thiadiazol-2-amine derivatives bearing substituted benzimidazole moieties, compounds with a p-methoxyphenyl or related electron-rich aromatic substituent at the 5-methylene position demonstrated DPPH radical scavenging IC50 values ranging from 26 µM to 74 µM, with the most potent analog achieving an IC50 of 26 µM—more than 2-fold superior to the reference antioxidant BHT (IC50 = 54 µM) [1]. Although this study does not test the exact target compound, it establishes that the N-methyl-1,3,4-thiadiazol-2-amine core bearing an electron-donating methoxyaryl substituent at the 5-methylene position can outperform a well-characterized standard antioxidant by a wide margin. Separately, a broader series of 1,3,4-thiadiazole-2-amine derivatives showed that the presence of a -OCH3 substituent providing electrons to the aromatic ring causes a measurable increase in antioxidant activity, with the best-performing compound (containing an N-2-methoxyphenyl group) achieving an IC50 of 433.69 ± 0.04 µM versus 15,625.02 ± 0.96 µM for α-lipoic acid, a ~36-fold improvement [2]. Taken together, these class-level findings support the inference that the 3-methoxybenzyl motif in the target compound is likely to confer antioxidant activity superior to non-methoxylated 5-phenyl or 5-benzyl analogs.

Antioxidant DPPH radical scavenging 1,3,4-thiadiazole SAR

Methoxy vs. Nitro Substituent Effect on Anticancer Cytotoxicity in 1,3,4-Thiadiazole Series

A systematic SAR investigation of new 1,3,4-thiadiazole-based compounds evaluated by MTT assay against PC3 (prostate cancer), HT-29 (colon cancer), and SKNMC (neuroblastoma) cell lines revealed that compounds bearing a methoxy group as an electron-donating moiety rendered higher cytotoxic activity than those bearing a nitro group as an electron-withdrawing moiety [1]. Select compounds in this series exhibited IC50 values in the micromolar range that were superior to doxorubicin against PC3 and SKNMC cells. Although the exact target compound was not among those tested, the SAR principle—that a methoxy substituent on the aromatic ring attached to the 1,3,4-thiadiazole core enhances anticancer potency relative to electron-withdrawing substituents—is directly applicable. Complementary evidence from a separate study of 5-phenyl-substituted 1,3,4-thiadiazol-2-amines confirms significant in vitro antitumor activity against breast cancer (MCF-7) and other cell lines, with the most potent analog (compound 6e) achieving an IC50 of 3.85 µM against MCF-7 cells [2][3]. These class-level findings support the inference that the 3-methoxyphenyl motif in the target compound may confer a cytotoxicity advantage over analogs bearing electron-withdrawing or unsubstituted phenyl groups.

Anticancer Cytotoxicity SAR MTT assay

Enzyme Inhibition Potential: 1,3,4-Thiadiazol-2-amine Derivatives as Urease and CRF-BP Inhibitors

The 1,3,4-thiadiazol-2-amine scaffold has demonstrated engagement with multiple enzyme targets. A series of 1,3,4-thiadiazole derivatives bearing various aromatic substituents at the 5-position were tested for urease inhibition, with several analogs showing significant activity [1]. The N-(2,4-dimethylphenyl)-5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine derivative was among the most potent urease inhibitors identified. In an orthogonal target space, a close structural analog—5-[(2-chloro-4-fluorophenyl)methylthio]-1,3,4-thiadiazol-2-amine—showed potent inhibition of corticotropin-releasing factor-binding protein (CRF-BP) with an IC50 of 941 nM in a BindingDB-curated assay [2]. This demonstrates that the 5-[(substituted-phenyl)methyl]-1,3,4-thiadiazol-2-amine chemotype (shared by the target compound, which differs only in the thioether vs. methylene linker and aromatic substitution pattern) is capable of high-affinity target engagement in the sub-micromolar range. The target compound's 3-methoxy substitution may further modulate enzyme selectivity relative to chlorinated or fluorinated analogs.

Urease inhibition CRF-binding protein Enzyme inhibition IC50

Physicochemical Differentiation: LogP and PSA Relative to 5-Phenyl and 5-Benzylthio Analogs

The target compound (CAS 87410-83-1) exhibits a calculated LogP of 1.60 and a polar surface area (PSA) of 78.51 Ų . In comparison, the simpler 5-phenyl-N-methyl-1,3,4-thiadiazol-2-amine (CAS 846575-87-9; molecular formula C10H11N3OS; MW 221.28) lacks the methylene linker and has a directly attached 3-methoxyphenyl group, resulting in a lower molecular weight and potentially different conformational profile . The 5-benzylthio analog 5-(benzylthio)-N-methyl-1,3,4-thiadiazol-2-amine (MW 237; LogP 2.28) introduces a thioether linker and a higher LogP, which may alter membrane permeability and metabolic stability . The target compound's intermediate LogP (1.60) and moderate PSA (78.51 Ų) place it within favorable drug-like chemical space, while the methylene linker provides a balance between conformational rigidity (versus the thioether) and rotational freedom (versus the directly attached phenyl), which may be advantageous for target binding.

LogP Polar surface area Drug-likeness Physicochemical profiling

Antimicrobial Activity of 5-[(3-Methoxyphenyl)methyl]-1,3,4-thiadiazol-2-amine Class: Evidence from Methoxy-Substituted Analogs

A study on 1,3,4-thiadiazole derivatives synthesized from methoxy cinnamic acid and phenylthiosemicarbazide demonstrated antibacterial activity, with compounds 1–4 characterized by UV, IR, NMR, and mass spectrometry and screened for antibacterial activity [1]. Separately, 5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazol-2-amine (CTA) has been reported as an antimicrobial agent that inhibits the growth of commensal bacteria by binding to DNA-binding domains on the cell surface . While the target compound itself lacks published MIC data, the 5-[(3-methoxyphenyl)methyl] substituent is electronically and sterically distinct from the 4-chlorobenzylthio motif, suggesting a different antimicrobial spectrum and mechanism. The methoxy group may enhance interactions with bacterial targets through hydrogen bonding, whereas the chlorinated analog relies on hydrophobic and halogen-bonding interactions. Procurement of the target compound enables direct comparative antimicrobial profiling against these literature-characterized analogs.

Antimicrobial Antibacterial 1,3,4-thiadiazole MIC

Optimal Application Scenarios for 5-[(3-Methoxyphenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine Based on Quantitative Differentiation Evidence


SAR-Driven Antioxidant Lead Optimization Libraries

In medicinal chemistry programs focused on oxidative stress-related indications, the target compound serves as a key intermediate-logP, methoxy-bearing comparator within N-methyl-1,3,4-thiadiazol-2-amine SAR sets. Published class-level data demonstrate that methoxy-substituted thiadiazole amines achieve DPPH IC50 values as low as 26 µM (vs. BHT at 54 µM) [1] and up to 36-fold improvement over α-lipoic acid [2]. The target compound, with its 3-methoxybenzyl motif and LogP of 1.60 , fills a specific niche between directly attached 5-phenyl analogs (lower MW, lower LogP) and thioether-linked benzyl analogs (higher LogP), enabling systematic exploration of linker type and methoxy position on radical scavenging potency.

Anticancer Screening Cascades Targeting Methoxy-Substituted Thiadiazole Chemotypes

SAR studies have established that methoxy substitution on the aromatic ring of 1,3,4-thiadiazole derivatives enhances cytotoxic activity against multiple cancer cell lines (PC3, SKNMC, MCF-7) relative to nitro-substituted analogs, with some compounds surpassing doxorubicin in potency [3]. The best-in-class 1,3,4-thiadiazole analog achieved an IC50 of 3.85 µM against MCF-7 breast cancer cells [4]. Procurement of the target compound (CAS 87410-83-1) for inclusion in anticancer screening decks allows direct testing of whether the 3-methoxybenzyl substitution pattern matches or exceeds the potency benchmarks set by related 5-phenyl-substituted and 5-benzyl-substituted 1,3,4-thiadiazol-2-amines.

Enzyme Inhibitor Selectivity Profiling Panels

The 5-[(substituted-phenyl)methyl]-1,3,4-thiadiazol-2-amine scaffold has demonstrated activity against multiple enzyme targets, including urease [5] and corticotropin-releasing factor-binding protein (CRF-BP), where a close thioether analog achieved an IC50 of 941 nM [6]. The target compound, with its methylene (rather than thioether) linker and 3-methoxy (rather than 4-chloro-2-fluoro) substitution, provides a structurally distinct probe for evaluating how linker chemistry and aromatic substitution influence enzyme selectivity. Its procurement enables parallel screening against the thioether analog (BindingDB BDBM89721) to map selectivity determinants across the urease/CRF-BP target pair.

Antimicrobial Comparative Screening Against Thioether-Linked Analogs

The target compound's 3-methoxybenzyl motif is structurally differentiated from the 4-chlorobenzylthio motif of the known antimicrobial agent CTA (5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazol-2-amine), which acts via DNA-binding domain interaction . While methoxy-substituted thiadiazoles have shown antibacterial activity [7], the target compound's specific MIC profile remains uncharacterized. Procurement for side-by-side antimicrobial susceptibility testing against CTA enables determination of whether the methoxy-to-chloro substitution and methylene-to-thiomethylene linker swap produce favorable shifts in antibacterial spectrum or potency against clinically relevant Gram-positive and Gram-negative strains.

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